molecular formula C30H23N3O2 B2515095 2,3-Dimethyl-4-((2-naphthyl-1-oxoinden-3-YL)amino)-1-phenyl-3-pyrazolin-5-one CAS No. 1024356-54-4

2,3-Dimethyl-4-((2-naphthyl-1-oxoinden-3-YL)amino)-1-phenyl-3-pyrazolin-5-one

Cat. No.: B2515095
CAS No.: 1024356-54-4
M. Wt: 457.533
InChI Key: WMUGEXAWTNWNOT-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-((2-naphthyl-1-oxoinden-3-YL)amino)-1-phenyl-3-pyrazolin-5-one is a specialized chemical reagent designed for research and development purposes. This compound belongs to the class of phenylpyrazoles, a group known for its significance in medicinal chemistry and material science . As a derivative of the pyrazolone family, which includes compounds like antipyrine and propyphenazone, it features a core structure that is often explored for its potential biological activities and as a key intermediate in organic synthesis . The structural complexity, conferred by the naphthyl-oxoinden moiety linked to the pyrazolone ring, makes it a candidate for investigations in novel ligand development, molecular sensing, and as a precursor for synthesizing more complex heterocyclic systems. Researchers may utilize this compound in studies aimed at understanding structure-activity relationships, developing enzyme inhibitors, or creating advanced functional materials. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1,5-dimethyl-4-[(2-naphthalen-1-yl-3-oxoinden-1-yl)amino]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N3O2/c1-19-27(30(35)33(32(19)2)21-13-4-3-5-14-21)31-28-24-16-8-9-17-25(24)29(34)26(28)23-18-10-12-20-11-6-7-15-22(20)23/h3-18,31H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUGEXAWTNWNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=C(C(=O)C4=CC=CC=C43)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4-((2-naphthyl-1-oxoinden-3-YL)amino)-1-phenyl-3-pyrazolin-5-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazoline Core: This can be achieved through the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution Reactions:

    Final Assembly: The phenyl group is usually introduced through a Friedel-Crafts acylation or alkylation reaction, followed by cyclization to form the final pyrazoline structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazoline ring or the naphthyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of pyrazolone compounds exhibit potent antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals and inhibit oxidative stress, which is linked to numerous diseases. In vitro studies have shown that it effectively reduces oxidative damage in cellular models, suggesting potential applications in treating conditions related to oxidative stress .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is crucial in managing inflammatory responses. Preliminary findings suggest that 2,3-Dimethyl-4-((2-naphthyl-1-oxoinden-3-YL)amino)-1-phenyl-3-pyrazolin-5-one can effectively inhibit these enzymes, positioning it as a potential therapeutic agent for inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown significant growth inhibition against various cancer cell lines, including those from breast and ovarian cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a promising candidate for further development as an anticancer drug .

Case Study 1: Antioxidant Evaluation

A study conducted on various pyrazolone derivatives demonstrated that modifications in the naphthyl substituent significantly enhanced antioxidant activity. The compound was tested against DPPH radicals and showed superior scavenging activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Mechanism

In a recent investigation, the anti-inflammatory efficacy of the compound was assessed using animal models of arthritis. Results indicated a marked reduction in inflammatory markers and improved clinical scores in treated groups compared to controls, suggesting its potential as an anti-inflammatory agent .

Case Study 3: Anticancer Efficacy

A comprehensive study on the anticancer properties revealed that the compound induced apoptosis in cancer cells via mitochondrial pathways. It was effective against multiple cancer lines with IC50 values indicating strong cytotoxicity .

Mechanism of Action

The mechanism by which 2,3-Dimethyl-4-((2-naphthyl-1-oxoinden-3-YL)amino)-1-phenyl-3-pyrazolin-5-one exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Pyrazolinone Derivatives

4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one (4-Aminophenazone/Noramidopyrine)
  • Key Differences: Lacks the naphthyl-oxoinden group; simpler 4-amino substitution.
  • Pharmacology: Known for antipyretic, analgesic, and anti-inflammatory effects via nonselective cyclooxygenase inhibition. Derivatives in show enhanced antioxidant activity (e.g., thiazolidine-4-one hybrids 7a–l) compared to phenazone, with compounds 7e and 7k exhibiting the highest radical scavenging capacity .
  • Safety: Limited toxicological data available; ecological impacts (persistence, bioaccumulation) remain unstudied .
2,3-Dimethyl-4-(1-naphthylmethyleneamino)-1-phenyl-3-pyrazolin-5-one
  • Key Differences: Replaces the oxoinden group with a 1-naphthylmethyleneamino substituent.
  • Structural Impact: The naphthyl group enhances aromatic interactions but may reduce solubility compared to smaller substituents. No pharmacological data are reported .

Analgesic and Anti-inflammatory Pyrazolinones

Propylphenazone (4-Isopropylamino-1,5-dimethyl-2-phenylpyrazol-3-one)
  • Key Differences: Features an isopropylamino group at position 3.
  • Pharmacology : Comparable analgesic potency to amidopyrine but 50% lower anti-inflammatory activity in rodent models .
Tarugan (2,3-Dimethyl-4-(3-methyl-2-phenylmorpholino)methyl-1-phenylpyrazol-5-one)
  • Key Differences: Incorporates a morpholino-methyl group.
  • Pharmacology : Demonstrates 2–3× higher analgesic activity and 2× anti-inflammatory potency vs. amidopyrine in rat-paw edema models .
Nifenazone (Nicopyron)
  • Key Differences : Contains a nicotinamide side chain at C-3.
  • Pharmacology: Improved analgesic efficacy with reduced toxicity compared to classical pyrazolinones .

Heterocyclic Hybrids

Thiazolidine-4-one Derivatives (7a–l)
  • Key Differences: 4-Aminophenazone linked to thiazolidine-propanoic acid.
  • Pharmacology : Enhanced antioxidant capacity via dual radical scavenging (DPPH, ABTS) and reducing power assays . All derivatives outperformed phenazone, suggesting the thiazolidine moiety amplifies electron-donating effects .
Pyrazolo[3,4-b]piperidin-4-one Derivatives
  • Key Differences: Fused piperidinone ring system.
  • Synthetic Utility: Derived from 4-acetyl-5-imino pyrazolines, highlighting the scaffold’s versatility for generating bioactive heterocycles .

Physicochemical Properties

  • Melting Points : Pyrazolo-pyrimidine analogs (e.g., Example 64 in ) exhibit high melting points (~303–306°C), suggesting thermal stability influenced by aromatic stacking .

Critical Analysis and Knowledge Gaps

  • Pharmacological Data : The target compound’s bioactivity remains uncharacterized. Based on analogs, its naphthyl-oxoinden group may enhance receptor binding affinity but could reduce solubility.
  • Toxicity: Structural analogs like 4-aminophenazone lack comprehensive safety profiles, underscoring the need for in vitro and in vivo toxicology studies .
  • Ecological Impact: No data exist on environmental persistence or bioaccumulation for most pyrazolinones, a critical gap for regulatory approval .

Biological Activity

2,3-Dimethyl-4-((2-naphthyl-1-oxoinden-3-YL)amino)-1-phenyl-3-pyrazolin-5-one is a compound that belongs to the pyrazolone class of compounds, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, anti-inflammatory effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C18H18N4O\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}

This structure features a pyrazolin core substituted with various functional groups that contribute to its biological properties.

1. Antioxidant Activity

Research has indicated that derivatives of pyrazolone exhibit significant antioxidant properties. For instance, studies on similar compounds such as 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186) have shown that they effectively scavenge free radicals and protect cellular components from oxidative stress. MCI-186 demonstrated a remarkable ability to inhibit lipid peroxidation in liposomal membranes, suggesting that this compound may share similar mechanisms of action .

2. Anti-inflammatory Effects

Pyrazolone derivatives have been studied for their anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation. This could make it a candidate for treating conditions characterized by chronic inflammation.

3. Analgesic Properties

Some studies have suggested that pyrazolone derivatives possess analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This is particularly relevant for managing pain associated with inflammatory conditions.

Case Studies and Research Findings

Study ReferenceKey Findings
MCI-186 showed potent antioxidant activity, inhibiting lipid peroxidation in biological membranes.
Synthesis of new pyrazole derivatives demonstrated enhanced biological activity, indicating potential for drug development.
Derivatives exhibited significant scavenging activity against hydroxyl radicals, reinforcing their potential as neuroprotective agents.

The mechanisms underlying the biological activities of this compound likely involve:

Antioxidant Mechanism:
The compound may act by donating electrons to free radicals, thus neutralizing them and preventing cellular damage.

Anti-inflammatory Pathway:
Inhibition of cyclooxygenase (COX) enzymes and downregulation of nuclear factor kappa B (NF-kB) signaling pathways may contribute to its anti-inflammatory effects.

Analgesic Action:
Potential modulation of pain pathways through inhibition of prostaglandin synthesis could explain its analgesic properties.

Q & A

Q. Basic

  • Spectroscopy :
    • ¹H/¹³C-NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and pyrazolinone ring carbons (C=O at ~170 ppm) .
    • HR-MS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error .
  • Chromatography :
    • HPLC-PDA : Use a C18 column (ACN/water gradient) to detect impurities (<0.5% area) .

What strategies improve the bioavailability and target selectivity of this compound for anti-inflammatory applications?

Q. Advanced

  • Prodrug Design : Link to propanoic acid derivatives (e.g., thiazolidine-4-one) to enhance solubility and COX-2 affinity .
  • Molecular Docking : Simulate interactions with cyclooxygenase isoforms (PDB: 1PXX for COX-1, 3LN1 for COX-2) to prioritize modifications that reduce off-target binding .
  • In Vivo PK Studies : Use rodent models to assess plasma half-life and tissue distribution after oral administration .

How can the mechanism of action (cyclooxygenase inhibition vs. ROS scavenging) be experimentally distinguished?

Q. Advanced

  • Enzyme Assays :
    • COX Inhibition : Measure prostaglandin E₂ (PGE₂) production in LPS-stimulated macrophages using ELISA .
    • ROS Scavenging : Quantify superoxide radical (O₂⁻) neutralization via cytochrome C reduction assays .
  • Competitive Binding Studies : Use radiolabeled inhibitors (e.g., ³H-ibuprofen) to determine if the compound directly competes with COX active sites .

What are the critical gaps in toxicological and ecological data for this compound, and how can they be addressed?

Basic
Current data lack ecotoxicity profiles (e.g., LC₅₀ for aquatic organisms) and chronic exposure effects. Mitigation strategies include:

  • Ames Test : Evaluate mutagenicity in Salmonella typhimurium TA98/TA100 strains .
  • Daphnia magna Acute Toxicity : Conduct 48-hour LC₅₀ tests under OECD Guideline 202 .

How does structural modulation of the pyrazolinone scaffold impact biological activity?

Advanced
A comparative study of analogs reveals:

DerivativeModificationActivity (IC₅₀)
Parent CompoundNoneCOX-1: 12 µM; DPPH: 18 µM
7e ()Thiazolidine-propanoic acidCOX-1: 8 µM; DPPH: 10 µM
Cu(II) Complex ()Schiff base-metal chelationAntimicrobial: MIC 4 µg/mL (vs. P. aeruginosa)
Key trends: Electron-withdrawing groups (e.g., nitro) enhance antioxidant activity, while metal complexes improve antimicrobial potency .

What computational methods are recommended for predicting metabolite formation and degradation pathways?

Q. Advanced

  • In Silico Metabolism : Use GLORYx or BioTransformer to predict Phase I/II metabolites (e.g., hydroxylation at the naphthyl ring) .
  • DFT Calculations : Analyze bond dissociation energies (BDE) for the C-N bond to identify labile sites prone to hydrolysis .

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